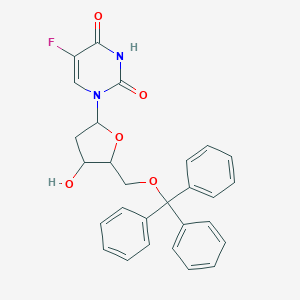
5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic compound with significant applications in medicinal chemistry. It is a derivative of pyrimidine and is known for its potential use in various therapeutic areas, particularly in oncology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring.
Protection: Protection of the hydroxyl groups using trityl chloride to form trityloxymethyl groups.
Cyclization: Formation of the oxolan ring through cyclization reactions.
Deprotection: Removal of the trityl protecting groups to yield the final compound
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .
科学的研究の応用
5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit thymidylate synthetase and DNA synthesis
Industry: Utilized in the development of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its metabolic conversion to active metabolites that inhibit thymidylate synthetase. This inhibition disrupts DNA synthesis, function, and repair, leading to cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer .
類似化合物との比較
Similar Compounds
5-Fluoro-2’-deoxyuridine: Another fluoropyrimidine with similar anticancer properties.
5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action
Uniqueness
5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other similar compounds .
特性
CAS番号 |
10343-71-2 |
|---|---|
分子式 |
C28H25FN2O5 |
分子量 |
488.5 g/mol |
IUPAC名 |
5-fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H25FN2O5/c29-22-17-31(27(34)30-26(22)33)25-16-23(32)24(36-25)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,23-25,32H,16,18H2,(H,30,33,34) |
InChIキー |
LKGMYKHRZLPJRT-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Key on ui other cas no. |
10343-71-2 |
同義語 |
2'-Deoxy-5-fluoro-5'-O-(triphenylmethyl)uridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















